REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]([CH2:13][C:14]([O:16]CC)=O)[CH2:7][NH:8]2)([O-])=O.S(S([O-])=O)([O-])=O.[Na+].[Na+].Cl.C([O-])(O)=O.[Na+]>O.CCO>[NH:8]1[C:9]2[C:5]3[CH:6]([CH2:13][C:14](=[O:16])[NH:1][C:4]=3[CH:12]=[CH:11][CH:10]=2)[CH2:7]1 |f:1.2.3,5.6|
|
Name
|
ethyl (4-nitro-2,3-dihydro-1H-indol-3-yl)acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C2C(CNC2=CC=C1)CC(=O)OCC
|
Name
|
|
Quantity
|
4.91 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
42 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at ambient temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated to 100° C. for 3 h
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (6×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |